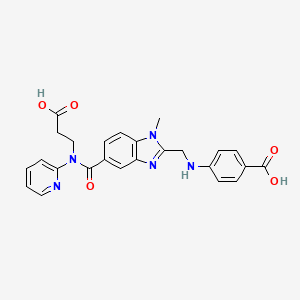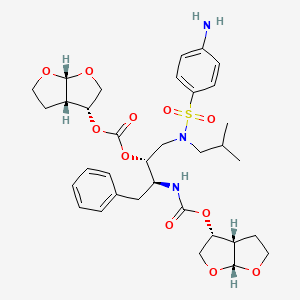
Darunavir Difuranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darunavir Difuranyl is a compound primarily known for its use as an antiretroviral medication. It is a second-generation protease inhibitor designed to combat resistance to standard HIV therapy. This compound is used in combination with other antiretroviral agents to treat and prevent HIV/AIDS. It works by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir Difuranyl involves the reaction of 4-amino-N-(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative in N-methyl-2-pyrrolidinone. The resulting product is isolated to yield Darunavir with a very low level of difuranyl impurity .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. Processes have been developed to produce Darunavir with less than 0.1% difuranyl impurity. These methods involve careful control of reaction conditions and purification steps to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Darunavir Difuranyl undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Darunavir Difuranyl has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protease inhibition and enzyme interactions.
Biology: Investigated for its effects on viral replication and protein synthesis.
Industry: Utilized in the development of antiretroviral therapies and pharmaceutical formulations
Mechanism of Action
Darunavir Difuranyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is responsible for cleaving the Gag-Pol polyprotein into functional viral proteins. By blocking this cleavage, this compound prevents the maturation of viral particles into infectious virions. The compound binds to the active site of the protease enzyme through multiple hydrogen bonds, ensuring strong and stable inhibition .
Comparison with Similar Compounds
Similar Compounds
Atazanavir: Another protease inhibitor used in HIV treatment.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effectiveness.
Lopinavir: A protease inhibitor used in combination with ritonavir.
Uniqueness
Darunavir Difuranyl is unique due to its high potency and ability to combat resistance to other protease inhibitors. It forms robust interactions with the protease enzyme, making it effective against multiple strains of HIV, including those resistant to other treatments .
Properties
Molecular Formula |
C34H45N3O11S |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] [(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl] carbonate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(40,41)24-10-8-23(35)9-11-24)18-28(47-34(39)48-30-20-45-32-26(30)13-15-43-32)27(16-22-6-4-3-5-7-22)36-33(38)46-29-19-44-31-25(29)12-14-42-31/h3-11,21,25-32H,12-20,35H2,1-2H3,(H,36,38)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |
InChI Key |
BBKAVIFBZFHTBX-KDWZEFHUSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)OC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)S(=O)(=O)C6=CC=C(C=C6)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC(=O)OC4COC5C4CCO5)S(=O)(=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


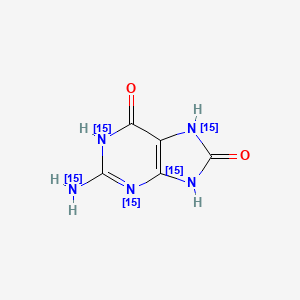
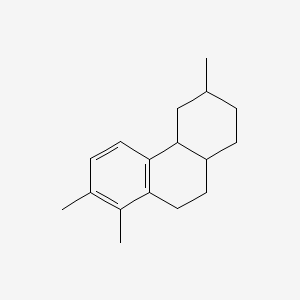
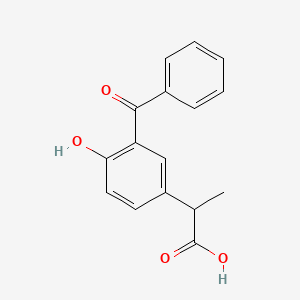
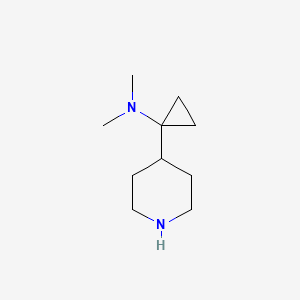
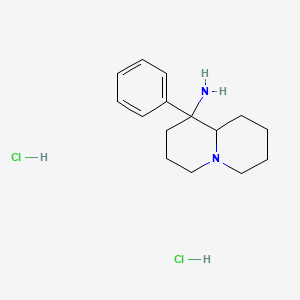
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
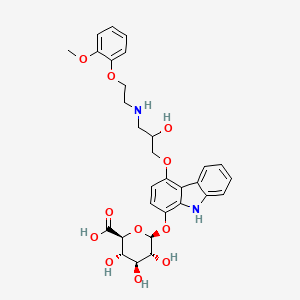
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
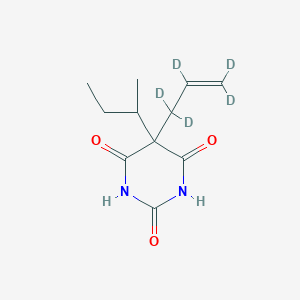
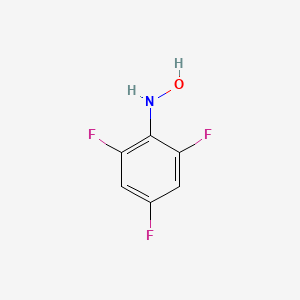
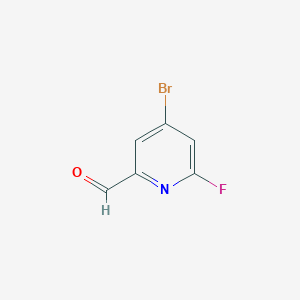
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
